
Nafaréline
Vue d'ensemble
Description
La nafaréline est un analogue synthétique décapeptidique de l'hormone libérant la gonadotrophine (GnRH). Elle est principalement utilisée dans le traitement de la puberté précoce centrale et de l'endométriose. La this compound fonctionne comme un agoniste puissant du récepteur de la GnRH, conduisant à la modulation de la libération des gonadotrophines par l'hypophyse .
Applications De Recherche Scientifique
Medical Uses
1. Endometriosis Treatment
Nafarelin is primarily used to treat endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. The drug works by suppressing estrogen production, thereby reducing the size of endometrial lesions and alleviating associated pain. Clinical studies have shown that intranasal administration of nafarelin effectively decreases endometriosis-related pain and can induce amenorrhea in a significant percentage of patients after prolonged use .
2. Central Precocious Puberty
Nafarelin is also indicated for the treatment of central precocious puberty (CPP), which involves the early onset of secondary sexual characteristics in children. By acting as a puberty blocker, nafarelin delays sexual maturation until a more appropriate age. Studies indicate that treatment with nafarelin halts the progression of puberty, allowing for normal development once therapy is discontinued .
3. Uterine Fibroids
The compound has been utilized to manage uterine fibroids, where it induces shrinkage of fibroid tissue prior to surgical intervention. Nafarelin's ability to lower estrogen levels contributes to this effect, making it a valuable preoperative treatment option .
4. In Vitro Fertilization (IVF)
In IVF protocols, nafarelin is employed to control ovarian stimulation. It helps synchronize follicular development and improves the chances of successful fertilization by regulating hormone levels during the critical phases of treatment .
5. Transgender Hormone Therapy
Nafarelin is used in transgender youth as part of hormone therapy to suppress puberty-related changes. This application has gained attention as it allows individuals to delay the physical changes associated with their biological sex until they are ready to make informed decisions about their gender identity .
Pharmacokinetics and Mechanism of Action
Nafarelin is rapidly absorbed following intranasal administration, with an average time to peak plasma concentration of approximately 26 minutes. Its bioavailability averages around 2.8% . The drug initially stimulates the release of pituitary gonadotropins but leads to desensitization with repeated dosing, ultimately suppressing gonadal steroidogenesis .
Case Study: Endometriosis Management
A clinical trial comparing nafarelin with leuprolide acetate for endometriosis treatment demonstrated that both drugs were effective in reducing dysmenorrhea and pelvic pain. However, nafarelin was associated with fewer adverse effects related to hypoestrogenism .
Case Study: Central Precocious Puberty
In a study involving children diagnosed with CPP, nafarelin treatment resulted in significant delays in sexual maturation without adverse effects on growth or bone density when monitored appropriately .
Summary Table: Applications of Nafarelin
Application | Description | Efficacy Evidence |
---|---|---|
Endometriosis | Reduces pain and shrinks lesions by lowering estrogen levels | Significant reduction in symptoms reported |
Central Precocious Puberty | Delays onset of puberty in children | Effective in halting progression |
Uterine Fibroids | Induces shrinkage before surgery | Effective preoperative management |
In Vitro Fertilization | Controls ovarian stimulation | Improves synchronization and outcomes |
Transgender Hormone Therapy | Suppresses puberty-related changes | Allows informed decision-making |
Mécanisme D'action
Target of Action
Nafarelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of Nafarelin are the GnRH receptors located in the pituitary gland .
Mode of Action
Nafarelin works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .
Biochemical Pathways
The activation of the GnRH receptor by Nafarelin leads to the release of LH and FSH from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . With continuous administration, the gnrh receptors become desensitized, leading to decreased secretion of gonadal steroids .
Pharmacokinetics
Nafarelin is rapidly absorbed into the systemic circulation following nasal administration . The bioavailability averages 2.8% (range 1.2–5.6%) in adult women . The elimination half-life of Nafarelin is 2.5 to 3.0 hours by intranasal administration . Nafarelin is eliminated 44 to 55% in urine and 18.5 to 44.2% in feces .
Result of Action
The action of Nafarelin leads to a decrease in the levels of sex hormones in the body. This is due to the desensitization of the GnRH receptors, which leads to decreased secretion of gonadal steroids . This can result in symptoms of low testosterone levels and low estrogen levels such as hot flashes, sexual dysfunction, vaginal atrophy, and osteoporosis .
Analyse Biochimique
Biochemical Properties
At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is a key aspect of its role in biochemical reactions.
Cellular Effects
Nafarelin influences cell function by affecting the release of pituitary gonadotropins, which in turn impacts gonadal steroidogenesis . This can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nafarelin exerts its effects at the molecular level primarily through its agonistic action on GnRH. It stimulates the release of LH and FSH from the pituitary gland, which then leads to a temporary increase in gonadal steroidogenesis . This involves binding interactions with the GnRH receptors on the pituitary gland.
Temporal Effects in Laboratory Settings
Repeated dosing of Nafarelin abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .
Metabolic Pathways
Nafarelin, being a GnRH agonist, is involved in the metabolic pathway of gonadal steroidogenesis . It interacts with the GnRH receptors on the pituitary gland, influencing the release of LH and FSH, which are key hormones in this pathway.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La nafaréline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés comprennent :
Couplage : Les acides aminés sont couplés à l'aide de carbodiimide ou d'autres réactifs de couplage.
Déprotection : Les groupes protecteurs sont éliminés pour permettre l'ajout du prochain acide aminé.
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle : La production industrielle de la this compound implique la SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le produit final est formulé en spray nasal pour un usage clinique .
Analyse Des Réactions Chimiques
Types de réactions : La nafaréline subit diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons peptidiques de la this compound peuvent être hydrolysées en milieu acide ou basique.
Oxydation : Les résidus de tryptophane et de tyrosine de la this compound peuvent subir une oxydation en présence d'oxydants.
Substitution : Les résidus d'acides aminés de la this compound peuvent être substitués par d'autres acides aminés pour créer des analogues aux propriétés différentes.
Réactifs et conditions courants :
Hydrolyse : Solutions acides ou basiques.
Oxydation : Peroxyde d'hydrogène ou autres oxydants.
Substitution : Dérivés d'acides aminés et réactifs de couplage.
Principaux produits formés :
Hydrolyse : Fragments peptidiques plus petits.
Oxydation : Formes oxydées du tryptophane et de la tyrosine.
Substitution : Analogues modifiés de la this compound ayant une activité biologique modifiée.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Utilisée dans la recherche sur la régulation hormonale et la biologie de la reproduction.
Médecine : Utilisée dans les études cliniques pour le traitement de la puberté précoce centrale, de l'endométriose, des fibromes utérins et dans le cadre de la thérapie hormonale pour les personnes transgenres.
Industrie : Utilisée dans le développement de systèmes de libération contrôlée de médicaments, tels que les microsphères d'acide poly (D, L lactique-co-glycolique) .
5. Mécanisme d'action
La this compound agit comme un agoniste du récepteur de la GnRH. Après administration, elle stimule initialement la libération de l'hormone lutéinisante (LH) et de l'hormone folliculostimulante (FSH) par l'hypophyse. Cela conduit à une augmentation temporaire de la stéroïdogénèse gonadique. Avec une administration continue, la this compound provoque une désensibilisation du récepteur de la GnRH, ce qui entraîne une diminution de la sécrétion des stéroïdes gonadiques. Cette suppression de la production de stéroïdes gonadiques est à la base de ses effets thérapeutiques dans des affections comme l'endométriose et la puberté précoce centrale .
Comparaison Avec Des Composés Similaires
La nafaréline fait partie d'une classe de composés appelés agonistes de la GnRH. Les composés similaires comprennent :
Goséréline : Un autre agoniste de la GnRH utilisé dans le traitement du cancer de la prostate et de l'endométriose.
Leuprolide : Utilisé pour des indications similaires à celles de la this compound, y compris le cancer de la prostate et l'endométriose.
Triptoreline : Utilisé dans le traitement des cancers et des affections sensibles aux hormones.
Unicité de la this compound : La this compound est unique par sa voie d'administration en spray nasal, ce qui offre une alternative non invasive aux injections. Cela la rend particulièrement adaptée aux patients pédiatriques et à ceux qui préfèrent ne pas utiliser de médicaments injectables .
Activité Biologique
Nafarelin is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves as a potent agonist, primarily used in the treatment of conditions such as endometriosis and precocious puberty. It functions by initially stimulating the release of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which leads to a temporary increase in gonadal steroidogenesis. However, with repeated administration, it causes desensitization of the GnRH receptors, resulting in decreased secretion of these hormones and subsequent reduction in steroid hormone synthesis.
Nafarelin's mechanism involves the following key steps:
- Initial Stimulation : Upon administration, nafarelin stimulates the release of LH and FSH from the pituitary gland.
- Desensitization : Continuous exposure leads to receptor desensitization, effectively inhibiting further gonadotropin release.
- Hormonal Regulation : This results in decreased levels of sex steroids (e.g., estrogen and testosterone), which can alleviate symptoms associated with hormone-dependent conditions.
Pharmacokinetics
- Absorption : Nafarelin is rapidly absorbed after intranasal administration, with peak serum concentrations typically reached within 10 to 40 minutes.
- Bioavailability : The bioavailability from a 400 µg dose averages around 2.8%.
- Half-Life : The average serum half-life is approximately 3 hours following intranasal administration.
- Metabolism : Nafarelin is metabolized into several metabolites, with a significant proportion being eliminated via urine and feces.
Efficacy in Clinical Applications
Nafarelin has been studied extensively for its efficacy in various clinical settings, particularly in reproductive health. Below are summarized findings from notable studies:
Case Studies
-
Endometriosis Treatment :
In a multicenter trial involving 82 women suffering from endometriosis, both nafarelin and danazol showed significant improvements in dysmenorrhea and pelvic pain. Long-term follow-up is needed to assess recurrence rates. -
Assisted Reproductive Technology :
A meta-analysis revealed that nafarelin resulted in a higher fertilization rate among older patients compared to other GnRH agonists. The study also noted that women taking nafarelin required fewer ampoules of HMG/FSH for ovarian stimulation, suggesting potential cost savings in IVF treatments.
Safety Profile
Nafarelin's safety profile has been evaluated across multiple studies:
- Common adverse effects include hot flashes, headaches, and vaginal dryness.
- In pediatric trials, only 2.6% reported drug sensitivity symptoms.
- Bone density loss was observed in long-term use, necessitating monitoring during treatment.
Propriétés
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUEXWOYVBUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N17O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nafarelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.66e-02 g/L | |
Record name | Nafarelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76932-56-4 | |
Record name | Nafarelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.